molecular formula C8H3F2NO2 B3348538 3-Cyano-2,4-difluorobenzoic acid CAS No. 177942-39-1

3-Cyano-2,4-difluorobenzoic acid

Cat. No. B3348538
CAS RN: 177942-39-1
M. Wt: 183.11 g/mol
InChI Key: JCPGMDKZYAHBAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-2,4-difluorobenzoic acid is a chemical compound with the CAS Number: 177942-39-1 . It has a molecular weight of 183.11 . It is a solid at room temperature and is typically stored at temperatures between 2-8°C .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 183.11 . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

3-Cyano-2,4-difluorobenzoic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. It has been found to have potent antitumor activity and can inhibit the growth of cancer cells. Additionally, it has been used as a building block in the synthesis of various organic compounds such as polyfluorinated compounds and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-Cyano-2,4-difluorobenzoic acid is not fully understood. However, it has been suggested that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity and no significant adverse effects on the body. It has been shown to be metabolized by the liver and excreted in the urine. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Cyano-2,4-difluorobenzoic acid in lab experiments is its high stability and low toxicity. It can be easily synthesized and purified, making it a useful building block in organic synthesis. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for the study of 3-Cyano-2,4-difluorobenzoic acid. One direction is to further investigate its potential as an antitumor agent and to explore its mechanism of action. Another direction is to study its potential applications in material science, where it can be used as a building block in the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand its biochemical and physiological effects and to determine its potential as a drug candidate.
Conclusion:
In conclusion, this compound is a unique chemical compound with potential applications in various fields. Its high stability and low toxicity make it a useful building block in organic synthesis, while its antitumor activity and potential as a drug candidate make it a promising area of research in medicinal chemistry. Further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in different fields.

properties

IUPAC Name

3-cyano-2,4-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO2/c9-6-2-1-4(8(12)13)7(10)5(6)3-11/h1-2H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPGMDKZYAHBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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